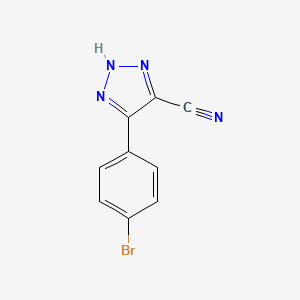

4-(4-Bromophenyl)-1H-1,2,3-triazole-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

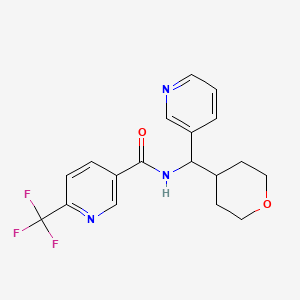

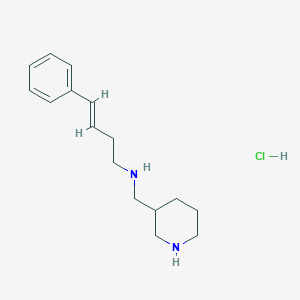

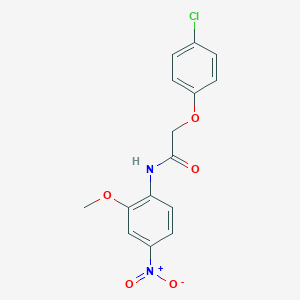

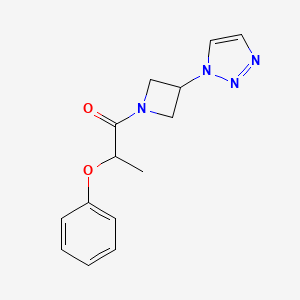

Le 4-(4-bromophényl)-5-cyano-2H-1,2,3-triazole est un composé hétérocyclique qui présente un cycle triazole substitué par un groupe bromophényle et un groupe cyano.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du 4-(4-bromophényl)-5-cyano-2H-1,2,3-triazole implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction du bromure de 4-bromobenzyl avec l'azoture de sodium pour former l'azoture correspondant, qui subit ensuite une cyclisation avec un nitrile pour donner le composé triazole souhaité .

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L'utilisation de réacteurs à flux continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et la scalabilité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions : Le 4-(4-bromophényl)-5-cyano-2H-1,2,3-triazole peut subir diverses réactions chimiques, notamment :

Réactions de substitution : L'atome de brome peut être substitué par d'autres nucléophiles dans des conditions appropriées.

Oxydation et réduction : Le cycle triazole peut participer à des réactions redox, modifiant ainsi ses propriétés électroniques.

Réactions de couplage : Le composé peut être utilisé dans des réactions de couplage de Suzuki-Miyaura pour former de nouvelles liaisons carbone-carbone.

Réactifs et conditions courants :

Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en présence d'une base.

Oxydation : Des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Couplage : Des catalyseurs au palladium et des acides boroniques sont couramment utilisés dans les réactions de couplage.

Principaux produits :

Substitution : Formation de triazoles substitués.

Oxydation : Dérivés de triazole oxydés.

Couplage : Composés biaryliques à conjugaison étendue.

Applications De Recherche Scientifique

Le 4-(4-bromophényl)-5-cyano-2H-1,2,3-triazole a des applications diverses dans la recherche scientifique :

Chimie médicinale : Il sert d'échafaudage pour le développement de nouveaux médicaments ayant des activités antimicrobiennes, antifongiques et anticancéreuses potentielles.

Science des matériaux : Le composé est utilisé dans la synthèse de matériaux avancés présentant des propriétés électroniques et optiques uniques.

Études biologiques : Il est utilisé dans l'étude de l'inhibition enzymatique et des interactions protéine-ligand.

Applications industrielles : Le composé est utilisé dans le développement d'agrochimiques et de produits chimiques de spécialité.

5. Mécanisme d'action

Le mécanisme d'action du 4-(4-bromophényl)-5-cyano-2H-1,2,3-triazole implique son interaction avec des cibles moléculaires spécifiques. Le groupe bromophényle peut s'engager dans des interactions d'empilement π-π avec des résidus aromatiques dans les protéines, tandis que le groupe cyano peut former des liaisons hydrogène avec des résidus du site actif. Ces interactions peuvent moduler l'activité des enzymes et des récepteurs, conduisant à divers effets biologiques .

Composés similaires :

Acide 4-bromophénylacétique : Partage le groupe bromophényle mais ne présente pas le cycle triazole.

4-Bromobiphényle : Contient une structure biphénylique avec un substituant brome.

4-Bromophényl isocyanate : Présente un groupe isocyanate au lieu d'un groupe cyano.

Unicité : Le 4-(4-bromophényl)-5-cyano-2H-1,2,3-triazole est unique en raison de sa combinaison d'un cycle triazole avec des substituants bromophényle et cyano. Cet arrangement structurel confère des propriétés électroniques et une réactivité distinctes, ce qui en fait un élément de construction polyvalent en chimie synthétique et un outil précieux dans diverses applications de recherche.

Mécanisme D'action

The mechanism of action of 4-(4-bromophenyl)-5-cyano-2H-1,2,3-triazole involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the cyano group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

4-Bromophenylacetic Acid: Shares the bromophenyl group but lacks the triazole ring.

4-Bromobiphenyl: Contains a biphenyl structure with a bromine substituent.

4-Bromophenyl Isocyanate: Features an isocyanate group instead of a cyano group.

Uniqueness: 4-(4-Bromophenyl)-5-cyano-2H-1,2,3-triazole is unique due to its combination of a triazole ring with both bromophenyl and cyano substituents. This structural arrangement imparts distinct electronic properties and reactivity, making it a versatile building block in synthetic chemistry and a valuable tool in various research applications.

Propriétés

IUPAC Name |

5-(4-bromophenyl)-2H-triazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN4/c10-7-3-1-6(2-4-7)9-8(5-11)12-14-13-9/h1-4H,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCRCHJZYFYITH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=C2C#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119392-12-9 |

Source

|

| Record name | 4-(4-Bromophenyl)-1H-1,2,3-triazole-5-carbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD23P37RMJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2706026.png)

![2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B2706033.png)

![2-[4-(2-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride](/img/structure/B2706034.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-fluoropropanoic acid](/img/structure/B2706038.png)

![N'-cyclopentyl-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2706046.png)